3-Bromo-6-fluoro-1H-indole-5-carbonitrile is a heterocyclic organic compound that belongs to the indole family, characterized by the presence of a bromine atom at the third position and a fluorine atom at the sixth position of the indole ring. The compound also features a cyano group (-C≡N) at the fifth position. Its molecular formula is and it has a molecular weight of approximately 239.04 g/mol. The unique combination of bromine and fluorine substitutions contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science .
Common reagents used in these reactions include potassium permanganate for oxidation and palladium catalysts for coupling reactions.
Research indicates that 3-Bromo-6-fluoro-1H-indole-5-carbonitrile exhibits potential biological activities, particularly in the fields of antiviral and anticancer research. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various biological targets, including receptors and enzymes, which may modulate their activity. This makes it a valuable compound in drug discovery efforts aimed at developing new therapeutics .
The synthesis of 3-Bromo-6-fluoro-1H-indole-5-carbonitrile typically involves several steps:
These synthetic routes are optimized for high yield and purity, making them suitable for both laboratory-scale and industrial production .
3-Bromo-6-fluoro-1H-indole-5-carbonitrile has several applications across various fields:
Interaction studies reveal that 3-Bromo-6-fluoro-1H-indole-5-carbonitrile interacts with specific molecular targets, influencing their activity. These interactions are essential for understanding its potential therapeutic effects and mechanisms of action in biological systems. The compound's unique halogen substitutions enhance its selectivity and binding affinity to various receptors, making it a candidate for further pharmacological studies .
Several compounds share structural similarities with 3-Bromo-6-fluoro-1H-indole-5-carbonitrile, highlighting its unique features:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 5-Bromo-6-fluoro-1H-indole-3-carbonitrile | Bromine at position 5, Fluorine at 6 | 0.90 |
| 6-Fluoro-1H-indole-3-carbonitrile | Fluorine at position 6 | 0.84 |
| 5-Bromo-6-chloro-1H-indole-3-carbonitrile | Bromine at position 5, Chlorine at 6 | 0.77 |
| 3-Iodo-1-tosyl-1H-indole-5-carbonitrile | Iodine at position 3 | 0.77 |
| 4-Bromo-N-methylbenzenesulfonamide | Bromine at position 4 | 0.65 |
The presence of both bromine and fluorine atoms in 3-Bromo-6-fluoro-1H-indole-5-carbonitrile distinguishes it from other similar compounds, conferring unique chemical reactivity and biological properties that are valuable in research applications .
The introduction of bromine at the 3-position of 6-fluoroindole exemplifies electrophilic aromatic substitution (EAS) facilitated by N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) [1]. In this reaction, DMF acts as a polar aprotic solvent, stabilizing the transition state and enhancing the electrophilicity of bromine. The mechanism proceeds via the generation of a bromonium ion from NBS, which attacks the electron-rich C3 position of the indole ring. This regioselectivity is attributed to the directing effects of the fluorine substituent at C6 and the inherent reactivity of the indole’s pyrrole ring [1].
A analogous intramolecular nucleophilic aromatic substitution is reported in the synthesis of dihydroindole derivatives, where sodium hydride and cuprous halides promote cyclization of bromophenethyl acetamides [3]. This highlights the broader applicability of halogen-directed substitution in indole functionalization.
Table 1: Reaction Conditions for Bromination at C3
| Substrate | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 6-Fluoroindole | NBS | DMF | 20°C | 100% | [1] |
| 2-Bromo-4,5-DMPEA* | NaH/CuX | DMF | 80°C | 85% | [3] |
*2-bromo-4,5-dimethoxyphenethylacetamide
The incorporation of the cyano group at C5 necessitates deprotonation to generate a carbanion intermediate. While direct evidence for this step in the synthesis of 3-bromo-6-fluoro-1H-indole-5-carbonitrile is limited, studies on indole-5-carbonitrile synthesis suggest the use of strong bases such as lithium diisopropylamide (LDA) to abstract the proton at C5 [2] [6]. The resulting carbanion reacts with electrophilic cyanide sources (e.g., trimethylsilyl cyanide) to form the nitrile group.
This mechanism parallels the silver-catalyzed three-component coupling reactions of indole-5-carbonitrile, where carbanion intermediates are trapped by aldehydes or ketones [2]. The electron-withdrawing nature of the nitrile group further stabilizes the intermediate, favoring subsequent functionalization.
Key Factors Influencing Carbanion Stability
Transimination, the exchange of amine groups between molecules, plays a critical role in nitrogen incorporation during indole ring formation. In the synthesis of dihydroindoles, cyclization of N-(2-bromophenethyl)acetamides proceeds via a six-membered transition state, where the amide nitrogen attacks the electrophilic carbon adjacent to bromine [3]. This intramolecular process mimics transimination by relocating the nitrogen within the molecular framework.
For 3-bromo-6-fluoro-1H-indole-5-carbonitrile, transimination-like mechanisms may occur during:
Table 2: Transimination-Like Steps in Indole Synthesis
| Precursor | Reagent | Product | Key Intermediate | Reference |
|---|---|---|---|---|
| N-(2-Bromo-4,5-DMPEA) | NaH/CuI | Dihydroindole | Acetamide-enolate | [3] |
| 2-Formyl-3-methylindole | NHC Catalyst | Hydropyrano[3,4-b]indole | o-Quinodimethane | [4] |
3-Bromo-6-fluoro-1H-indole-5-carbonitrile serves as a critical building block in the development of antimicrobial agents, leveraging the well-established antimicrobial properties of halogenated indole derivatives. Research demonstrates that halogenated indoles exhibit superior antimicrobial activity compared to their non-halogenated counterparts, with the dual halogen substitution pattern in this compound offering enhanced therapeutic potential [1] [2].
The antimicrobial mechanism of halogenated indole derivatives primarily involves biofilm inhibition and persister cell eradication. Studies have shown that compounds such as 5-iodoindole achieve 88% biofilm inhibition against Escherichia coli and 81% inhibition against Staphylococcus aureus at concentrations as low as 0.2 millimolar [1]. The fluorine substitution at the 6-position enhances membrane permeability and target binding affinity, while the bromine substitution at the 3-position contributes to enhanced antimicrobial potency through halogen bonding interactions [3] [1].
Indole-triazole and indole-thiadiazole derivatives synthesized using 3-Bromo-6-fluoro-1H-indole-5-carbonitrile as a pharmaceutical intermediate demonstrate broad-spectrum antimicrobial activity with minimum inhibitory concentration values ranging from 3.125 to 50 micrograms per milliliter against various pathogens including methicillin-resistant Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei [3]. The carbonitrile functional group at the 5-position provides electrophilic character essential for enzyme interactions and protein binding, contributing to the antimicrobial efficacy [4] [5].
Fluorinated bisindole derivatives synthesized using this compound as a precursor show superior antimicrobial activity compared to natural bisindole compounds, with enhanced biofilm disaggregation properties exceeding 50% effectiveness against preformed biofilms [6]. The reduced lipophilicity resulting from fluorine substitution improves solubility in hydrophilic biofilm matrices, leading to more effective antimicrobial penetration [6].
3-Bromo-6-fluoro-1H-indole-5-carbonitrile represents a versatile pharmaceutical intermediate for constructing kinase inhibitor architectures, particularly targeting protein kinases involved in cancer progression and cellular signaling pathways [12] [13] [14] [15].
DYRK1A inhibitors synthesized using this compound as a core building block demonstrate double-digit nanomolar IC50 values with enhanced selectivity profiles [12]. The halogen bonding provided by the bromine and fluorine substitutions is crucial for binding affinity and target selectivity. Indole-3-carbonitrile derivatives with 7-halogen substitutions show significant inhibitory activity against DYRK1A, CLK1, and CLK4 kinases [12].
Structure-activity relationship analysis reveals that phenyl substitution at the 2-position enhances potency by 10-fold, while aliphatic substitutions such as cyclopentyl groups are better tolerated than hydrophilic substituents [12]. The most potent DYRK1A inhibitor in this series, compound 6s with a 2-cyclopentyl residue, achieves an IC50 value of 70 nanomolar [12].
Protein kinase CK2 inhibitors based on indeno[1,2-b]indole derivatives synthesized from this pharmaceutical intermediate demonstrate exceptional selectivity with IC50 values of 0.11 micromolar against CK2 and Ki values of 0.06 micromolar, while showing no significant inhibition of 22 other human protein kinases [15]. The ATP-competitive inhibition mechanism involves unique binding orientations where hydrophobic substituents interact with solvent-accessible regions [16].
Tropomyosin receptor kinase inhibitors developed using this building block show significant antiproliferative effects against TRK-dependent cancer cell lines [14]. Compound C11, a 1H-indole-3-carbonitrile derivative, demonstrates dose-dependent inhibition of colony formation and cell migration, with mechanisms involving cell cycle arrest, apoptosis induction, and TRK phosphorylation reduction [14]. Pharmacokinetic evaluation reveals oral bioavailability of 15.2 percent and excellent plasma stability exceeding 480 minutes [14].
Haspin kinase inhibitors incorporating the bromo-fluoro-carbonitrile framework exhibit potent inhibitory activity with remarkable selectivity when tested against panels of 70 diverse kinases [13]. These compounds demonstrate synergistic activity with paclitaxel in both two-dimensional and three-dimensional cellular models, showing twofold improvement in antitumor activity [13]. The drug-likeness profiles of lead compounds make them deserving of further clinical development [13].
The synthetic accessibility of 3-Bromo-6-fluoro-1H-indole-5-carbonitrile through multi-step processes involving controlled halogenation and nitrile introduction makes it scalable for pharmaceutical manufacturing [17]. The chemical stability enhanced by dual halogen substitution ensures appropriate shelf-life and formulation compatibility for drug development applications [18].